

physical and chemical properties of 2'-Deoxy-Ladenosine

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Compound of Interest

Compound Name: 2'-Deoxy-L-adenosine

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An In-depth Technical Guide to 2'-Deoxy-L-adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-adenosine is a synthetic L-nucleoside analog that has garnered significant attention in the field of antiviral drug development. As the L-enantiomer of the naturally occurring 2'-deoxyadenosine, it exhibits unique stereochemical properties that contribute to its biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of **2'-Deoxy-L-adenosine**, its biological activity, particularly as a potent inhibitor of the hepatitis B virus (HBV), and representative experimental protocols for its synthesis and characterization. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams to facilitate understanding.

Physical and Chemical Properties

2'-Deoxy-L-adenosine is a white solid at room temperature.[1] Its fundamental physical and chemical characteristics are summarized in the table below.



| Property | Value | Reference |
|-------------------------|------------------------|-----------|
| Molecular Formula | C10H13N5O3 | [1] |
| Molecular Weight | 251.24 g/mol | [1] |
| CAS Number | 14365-45-8 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 186-187 °C | [1] |
| Boiling Point | 627.2 °C at 760 mmHg | [1] |
| Density | 1.91 g/cm ³ | [1] |
| Flash Point | 333.1 °C | [1] |
| LogP | -0.5 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 7 | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **2'-Deoxy-L-adenosine**. Key spectral data are presented below.



| Spectral Data Type | Key Features | Reference |
|---------------------|--|-----------|
| ¹ H NMR | 1H NMR (300 MHz, CD3OD): δ = 3.44 (s, 3H, CH3-O-5'); 3.64 (dd, 1H, 3J=3.5 Hz, 2J=10.9 Hz, HA5'); 3.88 (dd, 1H, 3J=3.2 Hz, 2J=10.9 Hz, HB5'); 4.20 (m, 1H, H4'); 4.91 ("t", 1H, 3J=5.2 Hz, H3'); 4.91 (m, 1H, H2'); 6.04 (d, 1H, 3J=4.8 Hz, H1'); 8.20 (s, 1H, H2); 8.32 (s, 1H, H8) | [2] |
| ¹³ C NMR | Spectra display three quaternary, five methenyl, and two methylene carbons. | [3] |
| Mass Spectrometry | MS (ESI): m/z 307.1 [(M+H)+, 41] | [2] |

Biological Activity and Mechanism of Action

2'-Deoxy-L-adenosine is a potent, specific, and selective inhibitor of the replication of the hepatitis B virus (HBV) and related hepadnaviruses.[1][4] Its antiviral activity is attributed to its ability to act as a chain terminator during viral DNA synthesis. The proposed mechanism of action is as follows:

- Cellular Uptake and Phosphorylation: 2'-Deoxy-L-adenosine enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form, 2'-deoxy-L-adenosine triphosphate (L-dATP).
- Inhibition of HBV Polymerase: L-dATP acts as a substrate for the HBV reverse transcriptase/polymerase.
- Chain Termination: Upon incorporation into the growing viral DNA chain, the L-configuration of the sugar moiety prevents the formation of a subsequent phosphodiester bond, leading to chain termination and halting viral replication.



Notably, **2'-Deoxy-L-adenosine** shows high selectivity for the viral polymerase and does not significantly inhibit human DNA polymerases (α , β , and γ), nor does it appear to cause mitochondrial toxicity, highlighting its potential as a safe and effective antiviral agent.[1]



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Caption: Proposed mechanism of action of **2'-Deoxy-L-adenosine** in inhibiting HBV replication.

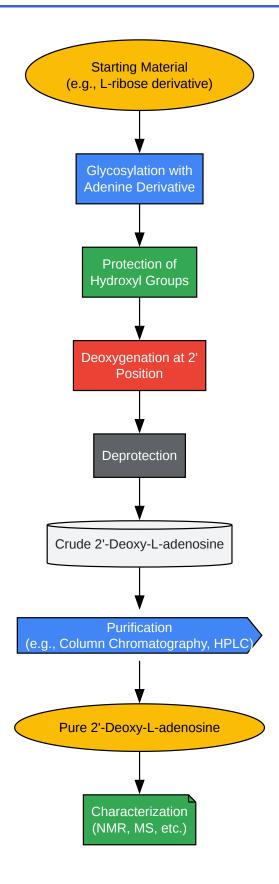
Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of **2'-Deoxy-L-adenosine** are not readily available in the public domain. However, based on general methods for nucleoside analog synthesis and purification, a representative workflow can be described.

General Synthesis and Purification Workflow

The synthesis of nucleoside analogs like **2'-Deoxy-L-adenosine** typically involves several key steps, starting from a suitable precursor, followed by purification to isolate the final product. A generalized workflow is depicted below. It is important to note that specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of **2'-Deoxy-L-adenosine**.





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Caption: A generalized workflow for the synthesis and purification of a nucleoside analog.



Representative Protocol for Synthesis

A plausible synthetic route for 2'-deoxyadenosine monohydrate involves the esterification and acylation of adenosine, followed by reduction and purification.[5] While this protocol is for the D-isomer, a similar approach could be adapted for the L-isomer using the appropriate L-adenosine starting material.

Step 1: Esterification and Acylation

- Adenosine is reacted with a dialkyltin oxide (e.g., di-n-butyltin oxide) in a suitable solvent like methanol under reflux.[5]
- The resulting stannylene intermediate is then acylated, for example, with p-toluenesulfonyl chloride in the presence of a base like triethylamine.[5]

Step 2: Reduction

- The acylated adenosine derivative is dissolved in an anhydrous solvent (e.g., tetrahydrofuran).[5]
- A reducing agent, such as lithium triethylborohydride, is added dropwise at a controlled temperature.[5]

Step 3: Purification

- After the reaction is complete, the solvent is removed by rotary evaporation.
- The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the final product.[5]

Protocol for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. A general protocol for acquiring NMR spectra of a nucleoside analog is as follows:

Sample Preparation: Dissolve an appropriate amount of the purified 2'-Deoxy-L-adenosine
in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).



- Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
 Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
- Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to confirm the structure and purity of the compound.

Protocol for Solubility Determination

The solubility of **2'-Deoxy-L-adenosine** can be determined using various methods. A common approach is the shake-flask method.

- Sample Preparation: Add an excess amount of **2'-Deoxy-L-adenosine** to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- Quantification: Determine the concentration of 2'-Deoxy-L-adenosine in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Conclusion

2'-Deoxy-L-adenosine is a promising antiviral agent with well-defined physical and chemical properties. Its potent and selective inhibition of HBV replication, coupled with a favorable preliminary safety profile, makes it a molecule of significant interest for further drug development. The information and representative protocols provided in this guide serve as a valuable resource for researchers and scientists working with this and other L-nucleoside analogs. Further research into optimizing its synthesis and exploring its full therapeutic potential is warranted.



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